molecular formula C16H24BNO2 B13473555 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B13473555
M. Wt: 273.2 g/mol
InChI Key: IUFAIASERNOHJV-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine is a chemical compound that features a boronic ester group attached to a tetrahydronaphthalenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the formation of the boronic ester group followed by its attachment to the tetrahydronaphthalenamine core. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and amine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The amine group can engage in hydrogen bonding and other interactions, contributing to the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to its combination of a boronic ester group and a tetrahydronaphthalenamine core. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial processes.

Properties

Molecular Formula

C16H24BNO2

Molecular Weight

273.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h9-10H,5-8,18H2,1-4H3

InChI Key

IUFAIASERNOHJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCC3=C(C=C2)N

Origin of Product

United States

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